Tasisulam sodium

Descripción general

Descripción

Tasisulam sodium is a novel anticancer compound that induces apoptosis and exhibits antiangiogenesis activity in a broad range of cancer models . It is selectively toxic towards tumor cells .

Molecular Structure Analysis

The molecular formula of Tasisulam sodium is C11H5BrCl2NNaO3S2 . It has a molecular weight of 437.1 g/mol . The IUPAC name is sodium; (5-bromothiophen-2-yl)sulfonyl- (2,4-dichlorobenzoyl)azanide .Chemical Reactions Analysis

Tasisulam sodium induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .Physical And Chemical Properties Analysis

Tasisulam sodium is an acyl-sulfonamide with potential antineoplastic activity . It has a molecular weight of 437.1 g/mol . It does not have any hydrogen bond donors but has five hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Antitumor Activity

Tasisulam sodium: has been identified as a potent antitumor agent . It induces apoptosis in cancer cells via the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death . This mechanism is significant in the treatment of various human cancers, offering a new approach to target tumor cells.

Mitotic Progression Inhibition

The compound has shown effectiveness in inhibiting mitotic progression. It increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, resulting in G2–M accumulation and subsequent apoptosis . This is particularly useful in cancer therapies where controlling the cell cycle is crucial.

Vascular Normalization

Tasisulam sodium contributes to vascular normalization , an important aspect of cancer treatment that can improve drug delivery and reduce hypoxia within tumors . This process is vital for enhancing the effectiveness of other therapeutic agents and is a promising area of research.

Antiangiogenesis

The compound blocks the formation of endothelial cell cords induced by growth factors such as VEGF, EGF, and FGF . However, it does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells, which is a distinct advantage over other antiangiogenic agents.

Broad Spectrum of Activity

Tasisulam sodium has demonstrated a broad range of activity against 60 tumor cell lines, including leukemia, melanoma, NSCLC, colon, ovarian, renal, and breast cancers . This wide spectrum of activity makes it a versatile agent in oncology research.

Combination Therapy

Interestingly, tasisulam sodium has shown potential when used in combination with other treatments. For example, the combination of tasisulam and sunitinib significantly delayed the growth of the Caki-1 renal cell carcinoma model . This suggests that tasisulam could be an important component of combination therapy regimens.

Endothelial Cell Migration

In the context of endothelial cell migration, tasisulam sodium has been assessed for its effects on human umbilical vein endothelial cell (HUVEC) migration . Understanding its impact on endothelial cells can lead to insights into its role in tumor angiogenesis and metastasis.

Propiedades

IUPAC Name |

sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHXVDKRMWUQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrCl2NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tasisulam sodium | |

CAS RN |

519055-63-1 | |

| Record name | Tasisulam sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TASISULAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3955SHR9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

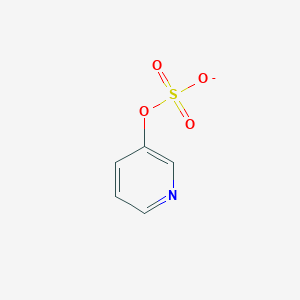

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

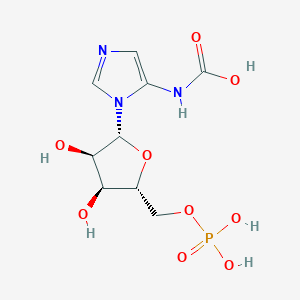

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)